![molecular formula C22H14BrN3O4S B393064 (2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B393064.png)
(2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- (2Z,5Z)-5-(3-chloro-2-hydroxy-5-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(3-fluoro-2-hydroxy-5-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-5-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE may exhibit unique biological activities due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C22H14BrN3O4S |
|---|---|
分子量 |
496.3g/mol |
IUPAC名 |
(5Z)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14BrN3O4S/c23-18-13-17(26(29)30)11-14(20(18)27)12-19-21(28)25(16-9-5-2-6-10-16)22(31-19)24-15-7-3-1-4-8-15/h1-13,27H/b19-12-,24-22? |
InChIキー |
KVMFLRITPRBMQY-PNVGRYOSSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)S2)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)S2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


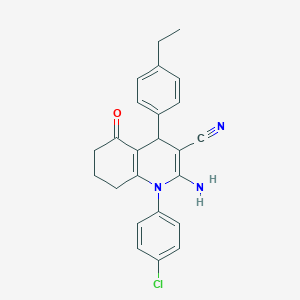
![4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B392984.png)
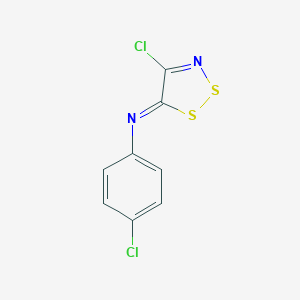
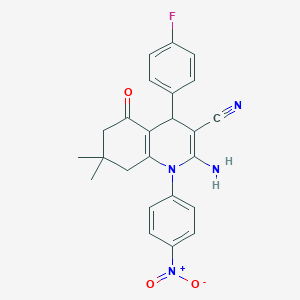
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392987.png)
![9-nitro-1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392989.png)
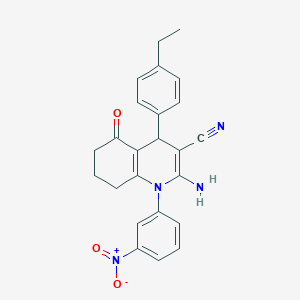
![4-({4-[2-(4-{[4-(Acetyloxy)benzoyl]amino}phenyl)-6-phenyl-4-pyrimidinyl]anilino}carbonyl)phenyl acetate](/img/structure/B392995.png)
![N'-[(E)-(2-bromophenyl)methylidene]bicyclo[10.1.0]trideca-4,8-diene-13-carbohydrazide](/img/structure/B392996.png)
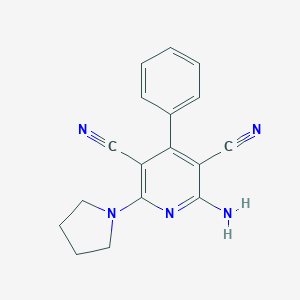
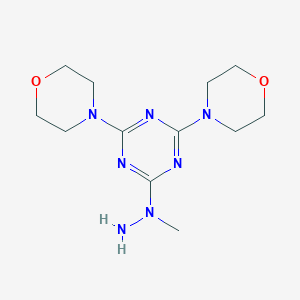
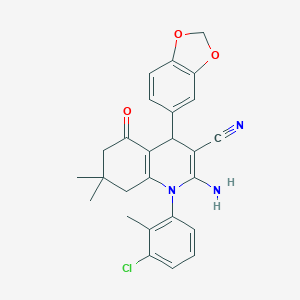
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B393003.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanohydrazide](/img/structure/B393004.png)
